Thiazolo[5,4-b]pyridine

Catalog No.
S739034
CAS No.
273-84-7
M.F
C6H4N2S
M. Wt
136.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolo[5,4-b]pyridine

CAS Number

273-84-7

Product Name

Thiazolo[5,4-b]pyridine

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

InChI

InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)9-4-8-5/h1-4H

InChI Key

WFIHKLWVLPBMIQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SC=N2

Canonical SMILES

C1=CC2=C(N=C1)SC=N2

Thiazolo[5,4-b]pyridine (CAS 273-84-7) is a highly versatile [5,6]-fused bicyclic heteroaromatic compound characterized by a thiazole ring fused to the b-face of a pyridine ring. With a melting point of approximately 47–50 °C, this solid precursor is primarily procured as a polar bioisostere for benzothiazole [1]. By incorporating a strategically positioned nitrogen atom in the six-membered ring, it significantly alters the molecular dipole moment, reduces lipophilicity, and introduces a new hydrogen-bond acceptor [2]. These baseline properties make it an indispensable building block in the pharmaceutical and agrochemical industries, particularly for synthesizing orally bioavailable kinase inhibitors, GPCR modulators, and dual-enzyme antagonists where aqueous solubility and precise electronic distribution are critical for downstream formulation success [3].

Research Fit

Scaffold type
Privileged fused thiazole-pyridine heterocycle for kinase inhibitor design
Geometry
Rigid, planar architecture suited for ATP-binding pocket interactions
Polar profile
Zero H-bond donors, three acceptors; moderate lipophilicity supports membrane permeability

Replacing Thiazolo[5,4-b]pyridine with its non-aza parent, benzothiazole, typically results in excessive lipophilicity, leading to poor aqueous solubility, high plasma protein binding, and downstream formulation failures [1]. Conversely, substituting it with closely related aza-isomers—such as Thiazolo[4,5-b]pyridine or Thiazolo[5,4-c]pyridine—alters the spatial trajectory of the nitrogen lone pair. This seemingly minor structural shift can cause severe steric clashes or disrupt critical hydrogen-bonding networks in target binding pockets, often degrading receptor affinity by 3- to 10-fold [2]. For procurement teams, failing to secure the exact [5,4-b] isomer means risking complete loss of target efficacy and severely compromising the pharmacokinetic profile of the final synthesized product [3].

Substitution Risk

Regioisomeric mismatch
[4,5-b] or [4,5-c] fusions shift nitrogen placement and disrupt target binding geometry; direct replacement not supported.
Heterocycle substitution
Replacing thiazole with imidazole or other azoles alters electronic distribution and may compromise reported kinase inhibition profiles.
Generic [5,6]-fused systems
Other fused heteroaromatic cores do not replicate the specific N/S arrangement required for scaffold-specific SAR; interchangeability risk remains high.

Receptor Binding Retention vs. Alternative Aza-Isomers

During the optimization of S1P1 receptor agonists, substituting the benzothiazole core with various aza-isomers revealed strict regiochemical requirements. The Thiazolo[5,4-b]pyridine scaffold successfully retained full target potency, whereas alternative nitrogen placements (e.g., Thiazolo[4,5-b]pyridine) resulted in a severe drop in efficacy [1].

Evidence DimensionS1P1 Receptor Internalization Potency
Target Compound Data0-fold loss in potency (maintains full baseline affinity)
Comparator Or BaselineAlternative aza-isomers (e.g., Thiazolo[4,5-b]pyridine) (3- to 10-fold loss in potency)
Quantified DifferenceThe [5,4-b] isomer is up to 10 times more potent than other aza-isomers due to optimal nitrogen vector alignment.
ConditionsIn vitro S1P1 receptor internalization assay

Ensures maximum target engagement in drug design, proving that generic isomer substitution is unviable for GPCR targeting.

c-KIT Mutant Inhibition
Head-to-head
6r IC50 4.77 μM (c-KIT V560G/D816V)
vs Imatinib 37.93 μM, Sunitinib 3.98 μM (ADP-Glo assay)
~8-fold lower IC50 than imatinib in reported assay; supports resistance-model kinase studies.
Ba/F3 cell data available; verify therapeutic window context.

Aqueous Solubility Enhancement via Core Replacement

Lipophilicity-driven attrition is a major hurdle in drug development. Replacing a standard benzothiazole core with Thiazolo[5,4-b]pyridine significantly lowers the cLogP and increases the polar surface area. In the development of dual sEH/FLAP inhibitors, this specific bioisosteric replacement enhanced aqueous solubility while preserving potent dual-target antagonism [1].

Evidence DimensionAqueous Solubility and Lipophilicity (cLogP)
Target Compound DataEnhanced solubility with preserved target inhibition
Comparator Or BaselineBenzothiazole parent core (highly lipophilic, poor solubility)
Quantified DifferenceProvides a highly polar alternative that rescues lipophilic candidates from formulation failure.
ConditionsPhysicochemical profiling of dual sEH/FLAP inhibitors

Reduces downstream formulation costs and complexity by inherently improving the aqueous solubility of the active pharmaceutical ingredient.

EGFR Autophosphorylation
Reported
10k IC50: HCC827 0.010 μM, NCI-H1975 0.08 μM, A-549 0.82 μM; comparable to Osimertinib (MTT assay)
Cell-model response context; reported comparable potency without BEAS-2B cytotoxicity at >35 μM.
Selectivity profile requires independent verification.

In Vivo Oral Absorption and Efficacy in Xenograft Models

When evaluating [5,6]-fused bicyclic scaffolds for RAF/VEGFR2 inhibition, the Thiazolo[5,4-b]pyridine derivative demonstrated superior pharmacokinetic properties. A solid dispersion formulation maximized its oral absorption, leading to significant tumor regression in vivo, outperforming other fused scaffolds [1].

Evidence DimensionTumor Regression (T/C %)
Target Compound DataT/C = -7.0% at 50 mg/kg
Comparator Or BaselineAlternative [5,6]-fused bicyclic scaffolds (suboptimal oral exposure)
Quantified DifferenceMaximized oral absorption yielding active tumor regression (-7.0% T/C).
ConditionsA375 melanoma xenograft rat model (twice-daily oral dosing)

Validates the scaffold's suitability for developing orally administered therapeutics, a critical procurement metric for patient compliance.

PI3Kα Inhibition SAR
Class-level
19a IC50 3.6 nM (PI3Kα); pyridyl→phenyl replacement decreases activity
Pyridyl group critical for reported nanomolar potency; supports SAR-driven scaffold selection.
~10-fold selectivity over PI3Kβ reported; context-dependent.

Manufacturability in Green Chemistry Solvents

Industrial scale-up increasingly demands sustainable solvents. Research demonstrates that Thiazolo[5,4-b]pyridine can be efficiently synthesized using sabinene, a biomass-derived green solvent, under microwave irradiation. The cyclization yields are highly competitive with those obtained using conventional, environmentally hazardous volatile organic compounds (VOCs) [1].

Evidence DimensionMicrowave-Assisted Synthesis Yield
Target Compound DataHigh-yield cyclization in Sabinene (green solvent)
Comparator Or BaselineSynthesis in conventional VOCs
Quantified DifferenceMatches or exceeds the synthetic efficiency of traditional harsh solvents.
ConditionsThermal or microwave-activated cyclization

Ensures the compound's downstream derivatives can be manufactured in compliance with strict industrial green-chemistry mandates.

sEH/FLAP Solubility
Reported
Compound 46a (thiazolo[5,4-b]pyridine): enhanced solubility & FLAP antagonism vs thiazolo[4,5-c] isomer 41b
Regioisomer-specific property improvement; supports multi-target inhibitor design studies.
Solubility and FLAP data derived from in vitro assays; further validation advised.

GPCR Agonist Development (e.g., S1P1 Modulators)

Because it maintains full receptor binding potency while reducing lipophilicity compared to benzothiazole, Thiazolo[5,4-b]pyridine is the premier scaffold for synthesizing immunomodulatory GPCR agonists. It is specifically chosen to avoid the 3- to 10-fold potency drop observed with other aza-isomers [1].

Next-Generation Orally Bioavailable Kinase Inhibitors

Its superior membrane permeability and oral absorption profile make it an ideal core for targeting resistance mutations in oncology, such as EGFR-TK or RAF/VEGFR2 inhibitors. It enables the formulation of solid oral dosages that achieve active tumor regression [2].

Rescue of Lipophilic Drug Candidates

In projects suffering from poor aqueous solubility—such as dual sEH/FLAP inhibitor development—procuring Thiazolo[5,4-b]pyridine as a bioisosteric replacement for benzothiazole effectively lowers cLogP and rescues the pharmacokinetic profile without sacrificing enzyme inhibition [3].

Sustainable High-Throughput Library Synthesis

For process chemistry teams adhering to green mandates, this compound's compatibility with biomass-derived solvents (like sabinene) under microwave activation makes it an excellent candidate for sustainable, high-yield combinatorial library generation [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Resistance-targeted kinase inhibitor design
Scaffold geometry & electronic distribution
ATP-binding pocket interaction and mutant kinase assays
Chemical biology probe development (mutant-specific signaling)
SAR-driven mutant activity profiles
Cellular pathway analysis and resistance-model characterization
Lead optimization: physicochemical property enhancement
Regioisomer-specific solubility and activity tuning
Multi-target inhibition profiling and solubility assays

XLogP3

1.6

Wikipedia

[1,3]Thiazolo[5,4-b]pyridine

Explore Compound Types